N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-acetamide derivative featuring a 3-chlorophenyl methanesulfonyl group. This compound’s structure combines a sulfonamide moiety with a benzyl-acetamide backbone, which may enhance binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C24H21ClN2O3S |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN2O3S/c25-20-10-6-9-19(13-20)17-31(29,30)23-15-27(22-12-5-4-11-21(22)23)16-24(28)26-14-18-7-2-1-3-8-18/h1-13,15H,14,16-17H2,(H,26,28) |
InChI Key |
YUCXFMVNQIZUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and subsequent coupling reactions. One common method involves the use of methanesulfonyl chloride for the sulfonylation step, followed by coupling with a benzylated indole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The exact methods can vary depending on the scale and specific requirements of the production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The target compound shares core structural motifs with other indole-acetamide derivatives but differs in substituent positioning and functional groups:
Key Observations :
Key Observations :
Key Observations :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : N-benzyl acetamide derivatives (e.g., ) form N–H···O hydrogen bonds in crystal structures, stabilizing the solid state. The target compound’s 3-chlorophenyl group may disrupt this packing, altering solubility .
- Bond Lengths : In similar compounds (), C–N bond lengths (~1.376 Å) correlate with computational models, suggesting reliable stability predictions for the target compound .
Biological Activity
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that incorporates functional groups known for their biological activity, particularly in therapeutic applications. This article explores the compound's biological properties, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H21ClN2O4S, with a molecular weight of 469.0 g/mol. The compound features an indole ring, a sulfonamide group, and a benzyl moiety, which contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C24H21ClN2O4S |
| Molecular Weight | 469.0 g/mol |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-benzylacetamide |
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or bacterial infection. The sulfonamide group may facilitate interactions with bacterial enzymes, while the indole moiety could influence cellular signaling pathways related to tumor growth or inflammation.
Case Studies and Research Findings
Research on related compounds has provided insights into the potential biological activities of this compound:
Antitumor Activity
A study evaluated a series of benzyl-substituted compounds and found significant antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM, which were more potent than the standard drug 5-FU (22.60 µM) . This suggests that modifications to the benzyl structure can enhance antitumor efficacy.
Antibacterial Activity
Research on similar sulfonamide compounds demonstrated effective antibacterial activity against various strains, reinforcing the hypothesis that this compound could exhibit similar effects due to its sulfonamide content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
